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Compound of Interest

Compound Name: 2,2-Diphenyilglycine

Cat. No.: B147090

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a
common synthetic route for 2,2-diphenylglycine, an alpha,alpha-disubstituted amino acid of
significant interest in organic synthesis and pharmaceutical development. This document
details its characteristic spectral data, the experimental procedures for obtaining this data, and
a visualization of its synthesis.

Spectroscopic Data

The structural elucidation of 2,2-diphenylglycine is supported by a combination of
spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance

(NMR) Spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses
are summarized below.

Infrared (IR) Spectroscopy
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Wavenumber (cm—?) Assignment

3062 Aromatic C-H Stretch

3028 Aromatic C-H Stretch

2960 Amino Acid N-H Stretch (broad)
1621 C=0 Stretch (Carboxylic Acid)
1582 Aromatic C=C Stretch

1495 Aromatic C=C Stretch

1447 Aromatic C=C Stretch

748 C-H Bending (ortho-disubstituted)
698 C-H Bending (monosubstituted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR)

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

7.25-7.50 m 10H Aromatic Protons

2.50 br s 3H -NHz and -COOH

13C NMR (Carbon-13 NMR)
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Chemical Shift (ppm)

Assignment

175.8 Carboxylic Acid Carbonyl (C=0)

1425 Quaternary Aromatic Carbon

128.6 Aromatic CH

128.1 Aromatic CH

127.3 Aromatic CH

70.4 Quaternary Alpha-Carbon

Mass Spectrometry (MS)

m/z Relative Intensity (%) Assignment

227 5 [M]* (Molecular lon)
[M - COOH]™* (Loss of

182 100 _ _
Carboxylic Acid)
Ci3Hai1]* (Diphenylmethyl

167 80 [1' 11]* (Dipheny y
Cation)

104 40 [C7HsN]* or [CsHs]*

77 30 [CeHs]* (Phenyl Cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

» A small amount of the solid 2,2-diphenylglycine sample is placed directly on the ATR

crystal.
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e Pressure is applied to ensure good contact between the sample and the crystal.

e The infrared spectrum is recorded by passing an infrared beam through the ATR crystal. The
beam penetrates a short distance into the sample, and the resulting absorbance is measured
by the detector.

e The spectrum is typically collected over a range of 4000-400 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: Solution-State NMR

o Sample Preparation: Approximately 10-20 mg of 2,2-diphenylglycine is dissolved in 0.5-0.7
mL of a deuterated solvent (e.g., DMSO-de or CDCIs) in an NMR tube. A small amount of a
reference standard, such as tetramethylsilane (TMS), may be added.

» 'H NMR Acquisition: The sample is placed in the NMR spectrometer. The *H NMR spectrum
is acquired using a standard pulse sequence. Key parameters include the spectral width,
acquisition time, and number of scans.

e 13C NMR Acquisition: The 3C NMR spectrum is acquired using a proton-decoupled pulse
sequence to simplify the spectrum to single lines for each unique carbon atom. A larger
number of scans is typically required for 3C NMR due to the lower natural abundance of the
13C isotope.

Mass Spectrometry (MS)

Method: Electron lonization (EI) Mass Spectrometry

o Sample Introduction: A small amount of the 2,2-diphenylglycine sample is introduced into
the mass spectrometer, typically via a direct insertion probe, and vaporized under high
vacuum.

« lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron and the formation of a positively
charged molecular ion ([M]*).
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» Fragmentation: The high internal energy of the molecular ion causes it to fragment into
smaller, characteristic charged ions.

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Synthesis of 2,2-Diphenylglycine via Bucherer-
Bergs Reaction

A common and efficient method for the synthesis of a,a-disubstituted amino acids like 2,2-
diphenylglycine is the Bucherer-Bergs reaction. This multicomponent reaction involves the
treatment of a ketone with an ammonium salt and a cyanide source, followed by hydrolysis of
the resulting hydantoin intermediate.

Experimental Workflow: Bucherer-Bergs Synthesis

Acid Hydrolysis | gl S aRm e

(e.g., HCl) Pure 2,2-Diphenylglycine

5,5-Diphenylhydantoin

Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2,2-
Diphenylglycine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147090#spectroscopic-data-of-2-2-diphenylglycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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